molecular formula C28H40O20 B8197103 D-Mannopyranose,2,3,4,6-tetraacetate

D-Mannopyranose,2,3,4,6-tetraacetate

Cat. No.: B8197103
M. Wt: 696.6 g/mol
InChI Key: SCBZMKDODHRZGT-NVCRWXGOSA-N
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Description

The compound “D-Mannopyranose,2,3,4,6-tetraacetate” is a complex organic molecule characterized by multiple hydroxyl, acetyl, and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the core heptyl and octan structures, followed by the introduction of hydroxyl groups through oxidation reactions. Acetylation is then performed using acetic anhydride in the presence of a catalyst such as pyridine. The formyl group is introduced via formylation reactions, often using reagents like formic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: Acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion of formyl groups to hydroxyl groups.

    Substitution: Introduction of new functional groups in place of acetyl groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and formyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The acetyl groups may also participate in acetylation reactions, modifying the function of biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “D-Mannopyranose,2,3,4,6-tetraacetate” lies in its specific stereochemistry and functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo multiple types of reactions and form various products makes it a versatile compound in research and industry.

Properties

IUPAC Name

[(2R,3R,4S,5S)-3,4-diacetyl-5-formyl-2,3,4,5-tetrahydroxy-6-oxoheptyl] acetate;[(4R,5S,6R,7R)-4,5-diacetyl-5,6,7,8-tetrahydroxy-2,3-dioxooctan-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H20O10/c1-7(16)12(21,6-15)14(23,9(3)18)13(22,8(2)17)11(20)5-24-10(4)19;1-6(16)11(21)14(8(3)18,24-9(4)19)13(23,7(2)17)12(22)10(20)5-15/h6,11,20-23H,5H2,1-4H3;10,12,15,20,22-23H,5H2,1-4H3/t11-,12+,13-,14-;10-,12-,13+,14-/m11/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBZMKDODHRZGT-NVCRWXGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C(C(=O)C)(C(C(C(CO)O)O)(C(=O)C)O)OC(=O)C.CC(=O)C(C=O)(C(C(=O)C)(C(C(COC(=O)C)O)(C(=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C(=O)[C@](C(=O)C)([C@@]([C@@H]([C@@H](CO)O)O)(C(=O)C)O)OC(=O)C.CC(=O)[C@@](C=O)([C@](C(=O)C)([C@]([C@@H](COC(=O)C)O)(C(=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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